3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine

Nicotinic Acetylcholine Receptor TE671 Cell Line Ion Channel Pharmacology

3-Bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine (CAS: 1275259-37-4) is a substituted 2-aminopyridine derivative bearing a 3-bromo substituent on the pyridine ring and a 5-chloro-2-methylphenyl group at the exocyclic amine. Its molecular formula is C12H10BrClN2 with a molecular weight of 297.58 g/mol.

Molecular Formula C12H10BrClN2
Molecular Weight 297.58 g/mol
CAS No. 1275259-37-4
Cat. No. B1525530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine
CAS1275259-37-4
Molecular FormulaC12H10BrClN2
Molecular Weight297.58 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC2=C(C=CC=N2)Br
InChIInChI=1S/C12H10BrClN2/c1-8-4-5-9(14)7-11(8)16-12-10(13)3-2-6-15-12/h2-7H,1H3,(H,15,16)
InChIKeyMBLBQYCLEBZQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine (1275259-37-4): Chemical Identity, Baseline Physicochemical Profile, and Procurement Specifications


3-Bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine (CAS: 1275259-37-4) is a substituted 2-aminopyridine derivative bearing a 3-bromo substituent on the pyridine ring and a 5-chloro-2-methylphenyl group at the exocyclic amine . Its molecular formula is C12H10BrClN2 with a molecular weight of 297.58 g/mol . This compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, with commercial availability typically at ≥95% purity from multiple research chemical suppliers . Predicted physicochemical properties generated using the ACD/Labs Percepta Platform include a LogP of 4.84, LogD (pH 7.4) of 4.87, topological polar surface area of 25 Ų, and zero Rule of 5 violations, indicating drug-like physicochemical characteristics suitable for lead optimization campaigns .

Drug-like scaffold for lead optimization campaigns
Consistent purity specification across multiple suppliers
3-bromo substituent enables versatile cross-coupling reactions

Why 3-Bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine Cannot Be Arbitrarily Replaced by Other 2-Aminopyridine Analogs


The 5-chloro-2-methylphenyl substitution pattern on the exocyclic amine of 3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine (1275259-37-4) introduces distinct electronic and steric properties that are not replicated by simpler N-aryl analogs. The combination of the electron-withdrawing chlorine atom at the 5-position and the ortho-methyl group creates a specific spatial and electronic environment that can significantly alter binding affinity, metabolic stability, and physicochemical parameters relative to unsubstituted phenyl analogs . Computational predictions indicate a LogP of 4.84 and LogD (pH 7.4) of 4.87 for this compound , while the unsubstituted analog 3-bromo-N-phenylpyridin-2-amine exhibits a predicted LogP of approximately 4.09 [1]—a difference of 0.75 log units that corresponds to a nearly 6-fold increase in calculated lipophilicity for the chloro-methyl substituted derivative. This difference directly impacts membrane permeability, plasma protein binding, and overall pharmacokinetic behavior in biological assays, making these compounds non-interchangeable in SAR studies or lead optimization workflows.

Target Compound
Unsubstituted Analog
Substitution Pattern
5-chloro-2-methylphenyl (specific electronic/steric effects)
Phenyl (lacks halogen/methyl motifs)
Predicted Lipophilicity
Higher (predicted >5-fold increase)
Lower baseline
nAChR Activity Data
Reported EC50 benchmark available
No public activity data for this target

Quantitative Differentiation Evidence for 3-Bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine (1275259-37-4) Relative to Closest Analogs


Functional Activity at Human Nicotinic Acetylcholine Receptor Subtype TE671 (Muscle)

3-Bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine exhibits measurable functional activity at the human nicotinic acetylcholine receptor (nAChR) subtype expressed in TE671 (muscle) cells, with an EC50 value of 30,000 nM (30 μM) [1]. This represents a quantifiable benchmark for ligand-gated ion channel modulation that distinguishes this compound from closely related 3-bromo-N-arylpyridin-2-amines. While comparative EC50 data for the unsubstituted analog 3-bromo-N-phenylpyridin-2-amine (CAS 54904-02-8) at this specific receptor subtype is not publicly available, the presence of the 5-chloro-2-methylphenyl moiety may confer differential receptor engagement properties that can be systematically probed in SAR campaigns [1]. The relatively high EC50 value (30 μM) positions this compound as a low-potency modulator, suitable for use as a control compound or as a starting scaffold for potency optimization rather than as a lead candidate itself.

nAChR Activity
Reported
EC50 30,000 nM (30 µM)
Supports nAChR modulation endpoint context
Low-potency modulator; baseline scaffold for optimization
Nicotinic Acetylcholine Receptor TE671 Cell Line Ion Channel Pharmacology

Predicted Lipophilicity (LogP/LogD) Profile Versus Unsubstituted Phenyl Analog

The presence of the 5-chloro-2-methylphenyl substituent significantly increases the predicted lipophilicity of 3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine relative to its unsubstituted phenyl analog. Using the ACD/Labs Percepta Platform, the target compound exhibits a predicted LogP of 4.84 and LogD (pH 7.4) of 4.87 , whereas 3-bromo-N-phenylpyridin-2-amine (CAS 54904-02-8) has a reported predicted LogP of 4.09 [1]. This difference of 0.75 log units corresponds to a calculated 5.6-fold higher theoretical partition coefficient for the chloro-methyl substituted derivative. Additionally, the target compound maintains zero Rule of 5 violations and a topological polar surface area (tPSA) of 25 Ų , indicating that the increased lipophilicity does not compromise its drug-like properties profile.

Lipophilicity Profile
Predicted
ΔLogP +0.75 (~5.6-fold increase)
Supports ADME differentiation in SAR studies
ACD/Labs predicted values; confirm experimentally
Lipophilicity ADME Prediction Physicochemical Properties

Commercial Purity Specification Consistency Across Major Suppliers

3-Bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine is consistently specified at ≥95% purity across multiple independent research chemical suppliers, including Sigma-Aldrich (Enamine-sourced) , AK Scientific , and Leyan . This uniformity in commercial purity specifications reduces procurement risk compared to less standardized analogs. In contrast, the unsubstituted analog 3-bromo-N-phenylpyridin-2-amine (CAS 54904-02-8) is also available at 95% purity from suppliers , but the target compound benefits from a well-defined InChIKey (MBLBQYCLEBZQFC-UHFFFAOYSA-N) and multiple sourcing options, ensuring supply chain redundancy and competitive pricing. The molecular weight of 297.58 g/mol and the absence of an assigned MDL number (reported as N/A by multiple vendors) should be noted for procurement and inventory management purposes .

Purity Specification
Supplier data
≥95% (multi-vendor)
Supports procurement consistency review
Confirm with vendor COA; lot-specific purity
Procurement Specifications Purity Analysis Quality Control

Primary Research and Procurement Scenarios for 3-Bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine (1275259-37-4)


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting Nicotinic Acetylcholine Receptors

Based on the documented functional activity at the human nAChR subtype TE671 (EC50 = 30 μM) [1], this compound can serve as a well-characterized starting scaffold for SAR campaigns aimed at optimizing potency and selectivity for nicotinic acetylcholine receptors. The defined baseline EC50 value provides a reference point for evaluating the impact of subsequent structural modifications. The presence of the 3-bromo substituent on the pyridine ring also offers a convenient synthetic handle for further functionalization via cross-coupling reactions, enabling rapid analog generation [1].

Lipophilicity-Modulated ADME Probe in Lead Optimization

The quantifiable difference in predicted LogP (Δ +0.75) relative to the unsubstituted phenyl analog positions this compound as a useful tool for probing the impact of moderate lipophilicity increases on membrane permeability, metabolic stability, and plasma protein binding. Researchers investigating the relationship between halogen substitution patterns and ADME properties can use this compound as a calibrated reference point, with its LogP of 4.84 and LogD (pH 7.4) of 4.87 providing defined physicochemical benchmarks .

Synthetic Intermediate for Heteroaryl Cross-Coupling Reactions

The 3-bromo substituent on the pyridine ring of 3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This enables the rapid diversification of the pyridine core while retaining the 5-chloro-2-methylphenyl aniline moiety. The commercial availability of this compound at 95% purity from multiple vendors ensures a reliable supply of starting material for medicinal chemistry and chemical biology applications requiring multi-step synthetic sequences .

Reference Compound for Standardized Procurement and Inventory Management

The well-defined chemical identity, consistent 95% purity specification across multiple vendors, and validated InChIKey (MBLBQYCLEBZQFC-UHFFFAOYSA-N) make this compound a reliable choice for laboratories establishing standardized procurement protocols. The availability of the compound from Sigma-Aldrich, AK Scientific, and other reputable suppliers ensures supply chain redundancy and competitive pricing, reducing the risk of single-supplier dependency. The molecular weight of 297.58 g/mol and the absence of assigned hazard classifications facilitate straightforward inventory management and shipping logistics.

Application
Selection Property
Validation Focus
nAChR SAR Studies
Baseline activity reference scaffold
Ion channel modulation endpoint validation
ADME Probe Development
Predicted lipophilicity reference point
Membrane permeability & binding assessment
Synthetic Diversification
3-Bromo handle for cross-coupling
Pd-catalyzed reaction compatibility
Standardized Procurement
Consistent multi-vendor purity
Lot variability & supply reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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